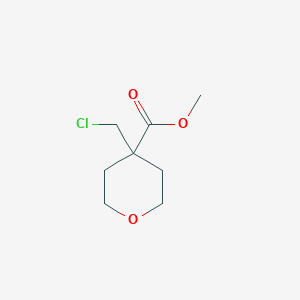

Methyl 4-(chloromethyl)oxane-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

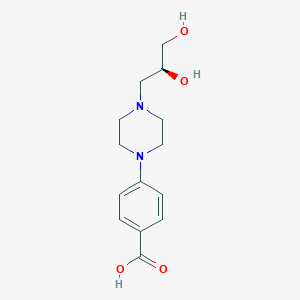

“Methyl 4-(chloromethyl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 2248364-99-8 . It has a molecular weight of 192.64 and its IUPAC name is methyl 4-(chloromethyl)tetrahydro-2H-pyran-4-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 4-(chloromethyl)oxane-4-carboxylate” is 1S/C8H13ClO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Ring Expansion and Rearrangement

Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a closely related compound, undergoes ring expansion and rearrangement to produce derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. These derivatives are further processed through acid-catalyzed ring contraction, leading to the formation of methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate, demonstrating the compound's utility in synthesizing heterocyclic structures (Bullock et al., 1972).

Environmental Degradation of Pollutants

The degradation of chloroaromatic compounds, significant industrial pollutants, into less harmful substances illustrates another application. Specifically, 4-chlorocatechol, a degradation product of chloroaromatics, can be transformed by soil and water microorganisms through the 3-oxoadipate pathway, highlighting the compound's role in environmental detoxification (Blasco et al., 1995).

Synthesis of Liquid Crystalline Polysiloxanes

In the field of material science, derivatives of Methyl 4-(chloromethyl)oxane-4-carboxylate have been utilized in synthesizing ferroelectric side chain liquid crystalline polysiloxanes. These materials display a variety of mesomorphic behaviors and have potential applications in advanced display technologies (Hsiue & Chen, 1995).

Total Synthesis of Natural Products

The compound also plays a critical role in the total synthesis of natural products. For instance, it has been used in the synthesis of racemic and optically active coronafacic acids, demonstrating its utility in complex organic synthesis and the production of biologically active compounds (Ohira, 1984).

Catalysis and Chemical Transformations

Methyl 4-(chloromethyl)oxane-4-carboxylate and its derivatives are instrumental in catalytic processes and chemical transformations. They have been used in dirhodium(II)-catalyzed C-H insertion reactions, demonstrating their importance in efficient and selective organic synthesis (Yakura et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-(chloromethyl)oxane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHZHSMSZAGZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

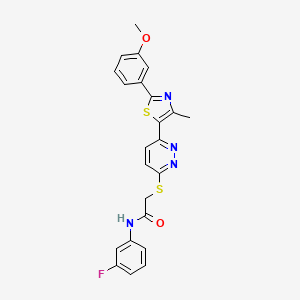

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2877485.png)

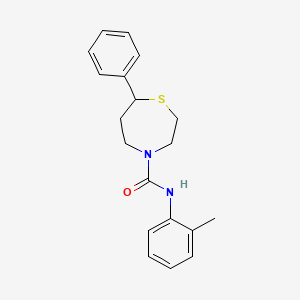

![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)

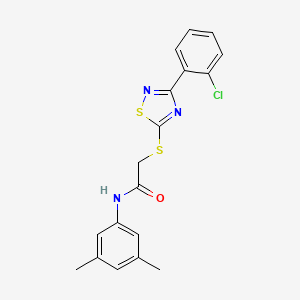

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)

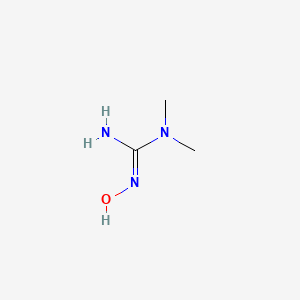

![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)

![N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine](/img/structure/B2877505.png)